molecular formula C12H18N2O B2810879 (NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine CAS No. 371951-28-9

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine

Cat. No. B2810879
CAS RN: 371951-28-9
M. Wt: 206.289
InChI Key: IMBPTFHRKCPHPX-WYMLVPIESA-N
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Description

The compound seems to be related to pyridin-2-yl compounds. Pyridin-2-yl compounds are often used in the synthesis of various organic compounds, including agrochemicals and dyes . They are known for their versatility and reactivity .


Chemical Reactions Analysis

Again, specific chemical reactions involving “(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine” are not available. But, pyridin-2-yl compounds are known to participate in various chemical reactions. For instance, a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been reported .

Scientific Research Applications

Coordination Chemistry

The compound has been studied for its coordination properties, particularly in the formation of complex molecules. For example, it has been involved in the creation of a neodymium(III) complex, where it acted as a bidentate chelate ligand, contributing to the molecule's distorted tricapped trigonal prismatic geometry. This study highlights the compound's potential in forming structurally intriguing coordination compounds (Yang, 2012).

Synthetic Chemistry

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine has relevance in synthetic chemistry, particularly in the synthesis of substituted pyridines, which are significant structural motifs in various biologically active compounds. A method involving this compound offers a new approach to synthesize a wide range of substituted pyridines, indicating its role in the innovative synthesis of complex organic structures (Hilf et al., 2016).

Material Science

The compound has applications in material science, particularly in the synthesis of new liquid crystals. Research has been conducted on synthesizing and characterizing new calamitic liquid crystals that incorporate the compound, indicating its utility in developing materials with specific optical properties (Ong et al., 2018).

Polymer Science

In polymer science, the compound has been utilized to control nitroxide-mediated polymerization processes. Its use in solvents like 1,4-dioxane or pyridine during the polymerization of isoprene has shown to increase the rate of initiator consumption and result in narrower molecular weight distributions of the polymer, underscoring its significance in the precise control of polymer properties (Harrisson et al., 2012).

properties

IUPAC Name

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-3-4-5-9-12(14-15)11-8-6-7-10-13-11/h6-8,10,15H,2-5,9H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBPTFHRKCPHPX-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=NO)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C(=N\O)/C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

371951-28-9
Record name 1-pyridin-2-yl-heptan-1-one oxime
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